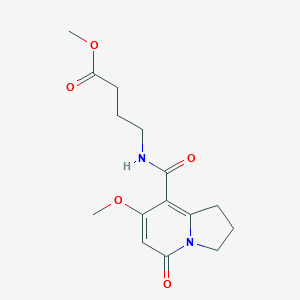

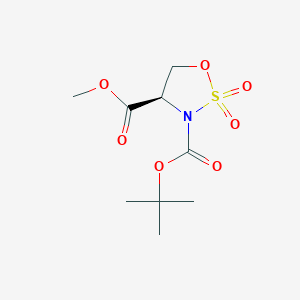

Methyl 4-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamido)butanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

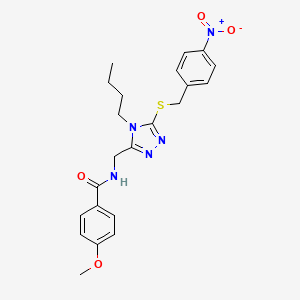

Methyl 4-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamido)butanoate, commonly known as MTICB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTICB is a synthetic compound that belongs to the class of indolizine derivatives. It is a white crystalline powder that is soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide.

科学研究应用

Medicinal Chemistry and Drug Development

Methyl 4-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamido)butanoate exhibits potential as a scaffold for designing novel drugs. Researchers can modify its structure to create derivatives with improved pharmacological properties. For instance, the compound’s heterocyclic core may serve as a starting point for developing anticancer agents or other therapeutics .

Anticancer Activity

Given the structural diversity of this compound, scientists can explore its effects on cancer cells. By understanding its interactions with cellular targets, they may uncover mechanisms that lead to cell cycle arrest or apoptosis. Investigating its potential as an inhibitor of specific enzymes (e.g., kinesin-5) could be valuable in cancer drug development .

Organic Synthesis and Heterocycle Formation

The synthesis of Methyl 4-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamido)butanoate involves the Biginelli reaction, a powerful tool for creating highly functionalized heterocycles. Researchers can explore variations of this reaction to access diverse chemical scaffolds. The compound’s tetrahydropyrimidine and triazole moieties contribute to its structural complexity .

Chemical Biology and Enzyme Inhibition

Understanding how this compound interacts with enzymes can provide insights into biological processes. Researchers may investigate its binding affinity to specific protein targets, such as kinases or epigenetic regulators. For example, compounds with similar structures have been studied as inhibitors of BET proteins, which play crucial roles in gene regulation .

Materials Science and Molecular Design

Methyl 4-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamido)butanoate’s unique structure makes it interesting for materials applications. By modifying its substituents or incorporating it into polymer backbones, scientists can explore its properties as a functional material. Potential uses include optoelectronics, sensors, or drug delivery systems .

Industrial Synthesis and Process Optimization

Efficient large-scale synthesis of this compound is essential for practical applications. Researchers may study byproducts, reaction conditions, and purification methods to optimize its production. For instance, understanding the formation of related structures during synthesis can guide industrial processes .

作用机制

Target of Action

Methyl 4-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamido)butanoate is a chemical compound used in scientific research. It’s part of the indole derivatives family, which are known to bind with high affinity to multiple receptors . .

Mode of Action

These changes can lead to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

These pathways can lead to various downstream effects, contributing to the compound’s broad-spectrum biological activities .

Result of Action

, it can be inferred that this compound may have diverse molecular and cellular effects.

属性

IUPAC Name |

methyl 4-[(7-methoxy-5-oxo-2,3-dihydro-1H-indolizine-8-carbonyl)amino]butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5/c1-21-11-9-12(18)17-8-4-5-10(17)14(11)15(20)16-7-3-6-13(19)22-2/h9H,3-8H2,1-2H3,(H,16,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVVVDOAPFXSINM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)N2CCCC2=C1C(=O)NCCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamido)butanoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

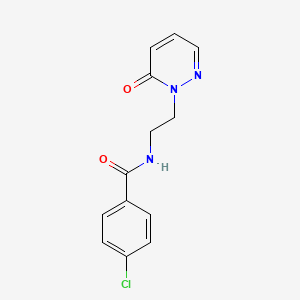

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-chlorobenzyl)oxalamide](/img/structure/B2395957.png)

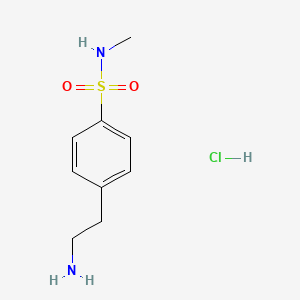

![Methyl 4-carbamoylbicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2395964.png)

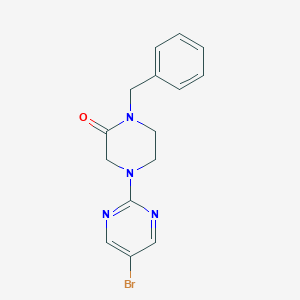

![N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]prop-2-ynamide](/img/structure/B2395968.png)

![Benzo[d]thiazol-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone](/img/structure/B2395973.png)